

Application Notes and Protocols for the Spectroscopic Characterization of Formetorex

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of **Formetorex** (also known as N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are foundational for the structural elucidation and purity assessment of this compound, which is a critical intermediate in the synthesis of amphetamine and a subject of interest in forensic chemistry and pharmacology.

Introduction

Formetorex is a substituted amphetamine that serves as a key precursor in the Leuckart synthesis of amphetamine.[1][2] Its accurate identification and characterization are crucial for quality control in pharmaceutical development and for forensic analysis of illicit drug manufacturing. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample.

Spectroscopic Data for Formetorex Characterization

While experimental spectral data for **Formetorex** is not widely published, data from closely related compounds such as methamphetamine can provide valuable reference points for expected spectral features. The following tables summarize the expected and observed spectral data for the characterization of **Formetorex**.

Table 1: 1H and 13C NMR Spectral Data



Assignment	1H Chemical Shift (δ, ppm)a	13C Chemical Shift (δ, ppm)b
-CH3	~1.1	~20
-CH2-	~2.7	~44
-CH-	~4.0	~56
Aromatic C-H	~7.2-7.4	~126-130
Aromatic C (quaternary)	-	~139
C=O (formyl)	~8.2	~163

aPredicted values and values from related compounds. bReference data from PubChem for **Formetorex** and methamphetamine.[3][4]

Table 2: IR Absorption Data

Functional Group	Expected Absorption (cm-1)c
N-H Stretch (amide)	3300-3500
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=O Stretch (amide I)	1630-1695
N-H Bend (amide II)	1510-1570
C-N Stretch	1400-1420
Aromatic C=C Bending	690-900

cBased on standard IR correlation tables and data from related compounds.[4]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain 1H and 13C NMR spectra for the structural confirmation of **Formetorex**.

Materials:

- Formetorex sample
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the Formetorex sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both 1H and 13C frequencies.
- 1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.



- Use a 30-degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C spectra.
 - Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Formetorex**.

Materials:

- Formetorex sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle



- Pellet press
- FTIR spectrometer

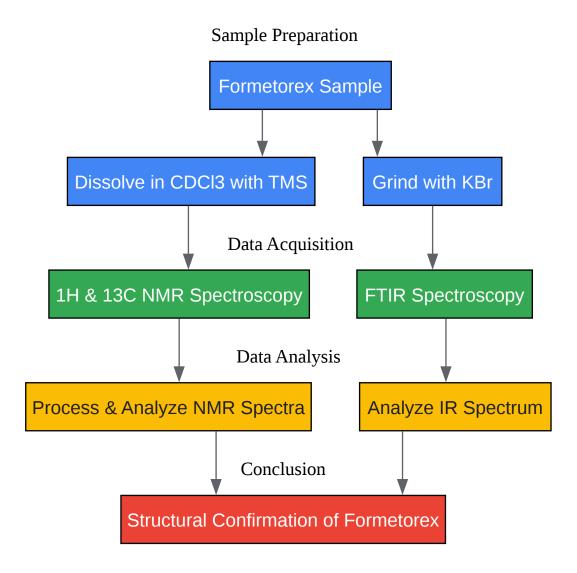
Protocol (KBr Pellet Method):

- Sample Preparation:
 - Place approximately 1-2 mg of the Formetorex sample and 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle for several minutes to obtain a fine, homogeneous powder.
 - Transfer a portion of the powder into the collar of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm-1.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
 - Label the significant absorption peaks with their corresponding wavenumbers (cm-1).
 - Correlate the observed absorption bands with known functional group frequencies to confirm the presence of key structural features of Formetorex.

Visualizations



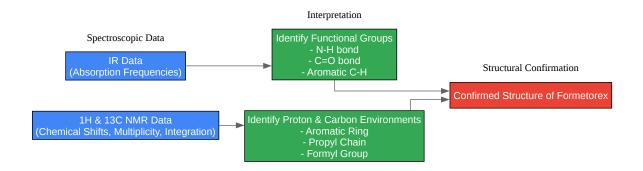
The following diagrams illustrate the experimental workflow and the logical process of structural confirmation using the spectroscopic data.



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Caption: Experimental workflow for **Formetorex** characterization.



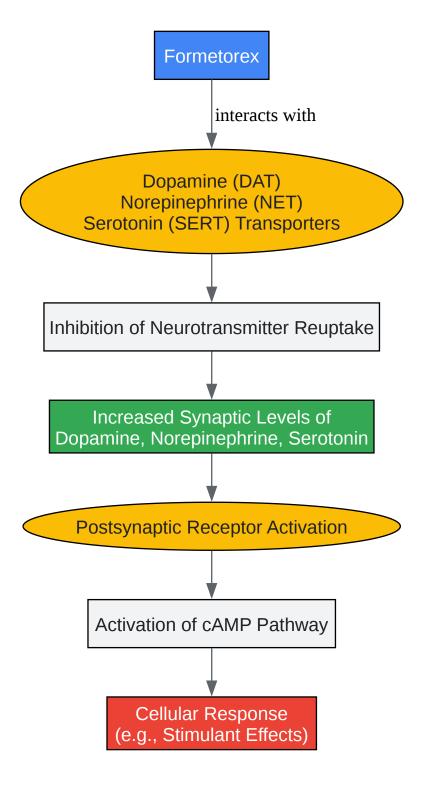


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Caption: Logical relationship for structural confirmation.

As a substituted amphetamine, **Formetorex** is expected to interact with monoamine transporters. The following diagram illustrates a plausible signaling pathway.





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Caption: Plausible signaling pathway of Formetorex.



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